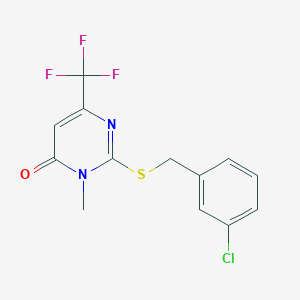

2-((3-Chlorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

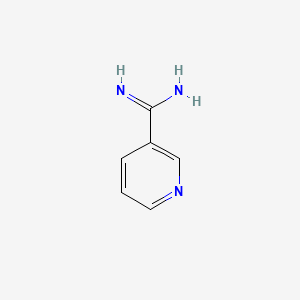

The compound "2-((3-Chlorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone" is a heterocyclic molecule that contains several functional groups, including a pyrimidinone ring, a chlorobenzyl group, and a trifluoromethyl group. This structure suggests potential biological activity, which is a common characteristic of pyrimidine derivatives. These compounds often exhibit a wide range of biological activities, such as antimicrobial, antiviral, and anticancer properties .

Synthesis Analysis

The synthesis of related pyrimidin-4(3H)-one derivatives has been reported using various methods. For instance, a highly regioselective synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones has been achieved by cyclocondensation of 4-substituted 4-methoxy-1,1,1-trichloroalk-3-en-2-ones with nonsymmetric 1-substituted 2-methylisothiourea sulfates under mild basic conditions . Additionally, new sulfanyl pyrimidin-4(3H)-one derivatives have been synthesized through reactions with different reagents, such as phenacyl bromide and picolyl chloride, using both conventional and heterogeneous catalysts .

Molecular Structure Analysis

The molecular structure of pyrimidinone derivatives has been extensively studied using various spectroscopic techniques. For example, the X-ray structure determination and NMR characterization of some fused heterocycles with a pyrimidinone ring have been conducted, revealing the predominant tautomers in solution . Furthermore, the vibrational wave numbers of similar compounds have been computed using density functional theory (DFT) quantum chemical calculations, and the geometrical parameters have been confirmed to be in agreement with X-ray diffraction (XRD) results .

Chemical Reactions Analysis

Pyrimidinone derivatives can undergo various chemical reactions. Benzylation and nitrosation reactions have been performed on 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one, leading to the formation of polymorphic forms and different hydrogen bonding patterns in the crystalline state . A domino reaction involving a pyrimidinone derivative with heterocyclic CH acids has been reported, resulting in the cleavage of the substrate and the formation of substituted pyrazoles and aniline derivatives . Additionally, iodocyclization of 2-[allyl(methallyl)sulfanyl]-6-(trifluoromethyl)pyrimidin-4(3H)-ones has been studied, leading to the formation of thiazolopyrimidinium triiodides .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidinone derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as trifluoromethyl can affect the electron density distribution within the molecule, as indicated by molecular electrostatic potential (MEP) maps. These maps show regions of negative electrostatic potential, which are possible sites for electrophilic attack, and positive regions, which indicate possible sites for nucleophilic attack . The nonlinear optical behavior and hyperpolarizability of these compounds have also been theoretically predicted, suggesting potential applications in materials science .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Research has shown that compounds related to 2-((3-Chlorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone are involved in complex chemical reactions and syntheses. For instance, there is a study on the difficulties encountered in the nitration of 2-amino-6-chloro-4(3H)-pyrimidinone, which is closely related to the chemical structure of interest (Boyle et al., 2001).

Structural Analysis and Derivatives

The structural analysis and synthesis of various derivatives of similar compounds have been extensively studied. For example, there's research on the synthesis and crystal structure analysis of novel 4-thiopyrimidine derivatives, providing insights into the chemical behavior and potential applications of these compounds (Stolarczyk et al., 2018).

Spectroscopic Studies

Spectroscopic investigations of compounds similar to 2-((3-Chlorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone reveal detailed information about their molecular structure and potential applications. For instance, a study explores the vibrational spectral analysis of a compound with a similar structure, utilizing techniques like FT-IR and FT-Raman spectroscopy (Alzoman et al., 2015).

Potential Biological and Pharmacological Applications

Several studies have investigated the potential biological and pharmacological activities of compounds structurally related to 2-((3-Chlorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone. For example, the synthesis and study of the antiviral and cytotoxic activity of 2-(Alkylthio)-6-benzhydryl-4(3H)-Pyrimidinones indicate potential applications in medical research (Navrotskii, 2003).

Eigenschaften

IUPAC Name |

2-[(3-chlorophenyl)methylsulfanyl]-3-methyl-6-(trifluoromethyl)pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClF3N2OS/c1-19-11(20)6-10(13(15,16)17)18-12(19)21-7-8-3-2-4-9(14)5-8/h2-6H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKJXTZKQEJCXJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N=C1SCC2=CC(=CC=C2)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClF3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

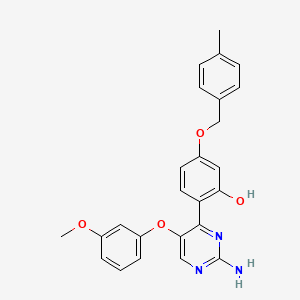

![4-cyclopropyl-6-(2-morpholino-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B3006084.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B3006090.png)

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-methylquinolin-5-yl)azetidine-3-carboxamide](/img/structure/B3006093.png)

![N-{3-[(3-ethoxypropyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B3006097.png)

![1,3-Dibromo-5-[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]sulfonyl-2-methoxybenzene](/img/structure/B3006098.png)

![3-[[(E)-2-cyano-3-[4-methoxy-3-(naphthalene-1-carbonyloxy)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B3006099.png)

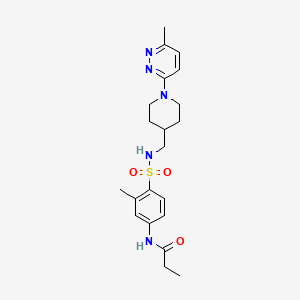

![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B3006101.png)

![Tert-butyl N-[1-(2-methylsulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate](/img/structure/B3006106.png)